molecular formula C10H11N3O3 B13752365 1-(5-Nitropyridin-2-yl)piperidin-4-one

1-(5-Nitropyridin-2-yl)piperidin-4-one

Katalognummer: B13752365
Molekulargewicht: 221.21 g/mol
InChI-Schlüssel: KNEMTKVIQSUANH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Nitropyridin-2-yl)piperidin-4-one is a heterocyclic compound that features a piperidine ring substituted with a nitropyridine moiety

Vorbereitungsmethoden

The synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-one typically involves the reaction of 5-nitropyridine-2-carbaldehyde with piperidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

1-(5-Nitropyridin-2-yl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or sodium ethoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(5-aminopyridin-2-yl)piperidin-4-one .

Wissenschaftliche Forschungsanwendungen

1-(5-Nitropyridin-2-yl)piperidin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and mechanisms.

    Medicine: Research into its potential therapeutic applications includes investigations into its role as an anti-inflammatory or anticancer agent.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings

Wirkmechanismus

The mechanism of action of 1-(5-Nitropyridin-2-yl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(5-Nitropyridin-2-yl)piperidin-4-one can be compared with other piperidine derivatives, such as:

Eigenschaften

Molekularformel

C10H11N3O3

Molekulargewicht

221.21 g/mol

IUPAC-Name

1-(5-nitropyridin-2-yl)piperidin-4-one

InChI

InChI=1S/C10H11N3O3/c14-9-3-5-12(6-4-9)10-2-1-8(7-11-10)13(15)16/h1-2,7H,3-6H2

InChI-Schlüssel

KNEMTKVIQSUANH-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1=O)C2=NC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.